molecular formula C13H7ClN4O8 B15153127 N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide

N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide

Cat. No.: B15153127
M. Wt: 382.67 g/mol
InChI Key: JRMYZKZSIAKQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide is a complex organic compound characterized by the presence of multiple nitro groups and a chloro substituent on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide typically involves the nitration of aniline derivatives followed by acylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce the nitro groups. The chloro substituent is usually introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of dinitrobenzoic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide exerts its effects involves interactions with specific molecular targets. The nitro groups and the chloro substituent can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrophenol
  • 2-chloro-5-nitrophenol
  • 4-chloro-2-nitrophenol
  • 2,6-dichloro-4-nitrophenol

Uniqueness

N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple nitro groups and a chloro substituent allows for diverse chemical transformations and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H7ClN4O8

Molecular Weight

382.67 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide

InChI

InChI=1S/C13H7ClN4O8/c14-9-4-6(16(21)22)1-2-10(9)15-13(20)8-3-7(17(23)24)5-11(12(8)19)18(25)26/h1-5,19H,(H,15,20)

InChI Key

JRMYZKZSIAKQRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.